Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring a cyano-substituted phenyl ring at the 3-position and a methyl ester group at the 1-position.
Properties
IUPAC Name |
methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-12(16)14-7-13(8-14,9-14)11-4-2-3-10(5-11)6-15/h2-5H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYURWPVRTLNNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148189 | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-cyanophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131515-51-0 | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-cyanophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131515-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-cyanophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across [1.1.1]propellane.
Introduction of the cyanophenyl group: This step involves the functionalization of the bicyclo[1.1.1]pentane core with a cyanophenyl group, often through a substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production, including continuous flow processes to generate intermediates like [1.1.1]propellane .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanophenyl group.
Reduction: Reduction reactions can target the nitrile group to form amines.
Substitution: The bicyclo[1.1.1]pentane core can undergo substitution reactions, especially at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary or secondary amines.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of materials with unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides rigidity and spatial orientation, while the cyanophenyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key analogs, their substituents, molecular properties, and synthesis yields:
Physicochemical Properties
- Thermal Stability : Trifluoromethyl-BCPs () are sold as stable solids, whereas iodomethyl-BCPs () may require低温 storage due to higher reactivity.
- Spectroscopic Data: Analogs like difluoro-BCPs are characterized by distinct ¹⁹F NMR shifts (e.g., δ –85 ppm for CF₃ groups), while cyano-BCPs would show characteristic CN stretches (~2200 cm⁻¹) in FTIR.
Biological Activity
Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate, a compound belonging to the bicyclo[1.1.1]pentane family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which provides unique physicochemical properties advantageous for drug design. The compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 227.26 g/mol
The presence of the cyanophenyl group enhances its lipophilicity and potential interactions with biological targets.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentanes, including derivatives like this compound. Research indicates that compounds in this class can modulate inflammatory responses effectively.
- Case Study : A study conducted on BCP-containing synthetic lipoxin A4 mimetics demonstrated that certain derivatives exhibited significant anti-inflammatory activity, reducing pro-inflammatory cytokine release in human monocyte cell lines by approximately 50% under lipopolysaccharide (LPS) stimulation .
Enzyme Inhibition
Bicyclo[1.1.1]pentane derivatives have shown promise as enzyme inhibitors, particularly in targeting γ-secretase, an enzyme implicated in Alzheimer's disease.
- Findings : The introduction of the bicyclo[1.1.1]pentane motif into γ-secretase inhibitors resulted in compounds with improved passive permeability and aqueous solubility, leading to enhanced oral bioavailability .
Structure-Activity Relationships (SAR)
The SAR studies on bicyclo[1.1.1]pentanes reveal that modifications to the bicyclic structure can significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Replacement of phenyl with BCP | Improved metabolic stability and solubility |
| Addition of cyano groups | Enhanced binding affinity to targets |
| Variation in substituents | Altered pharmacokinetic properties |
These modifications suggest that careful structural design can optimize the therapeutic profile of these compounds.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including:
- Step 1 : Formation of the bicyclic framework via cyclization reactions.
- Step 2 : Introduction of the cyanophenyl group through nucleophilic substitution.
- Step 3 : Esterification to yield the final product.
Recent advancements have made these synthetic routes more efficient, allowing for higher yields and purities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
